2-iodo-7H-purine
Overview
Description
2-Iodo-7H-purine is a heterocyclic aromatic organic compound that belongs to the purine family It is characterized by the presence of an iodine atom at the second position of the purine ring Purines are essential components of nucleic acids, such as DNA and RNA, and play a crucial role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-7H-purine typically involves the iodination of purine derivatives. One common method is the direct iodination of purine using iodine and an oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve optimal yields.
Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a purine derivative with a suitable leaving group (eg, bromine or chlorine) is reacted with an aryl or alkyl iodide in the presence of a palladium catalyst and a base
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure high yields and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-7H-purine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The purine ring can be oxidized or reduced under specific conditions, leading to the formation of different purine derivatives.
Coupling Reactions: The iodine atom can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with aryl or alkyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide salts are commonly used in the presence of a suitable solvent (e.g., dimethylformamide or dimethyl sulfoxide) and a base (e.g., potassium carbonate).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted purine derivatives can be obtained.
Oxidation Products: Oxidation can lead to the formation of purine N-oxides or other oxidized derivatives.
Coupling Products: Cross-coupling reactions yield aryl or alkyl-substituted purine derivatives.
Scientific Research Applications
2-Iodo-7H-purine has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex purine derivatives and as a precursor in various organic reactions.
Biology: It is used in the study of nucleic acid interactions and as a probe to investigate the binding of purine analogs to biological targets.
Industry: It is used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-iodo-7H-purine depends on its specific application. In biological systems, it may interact with nucleic acids or proteins, affecting their function. The iodine atom can influence the compound’s binding affinity and specificity to molecular targets, such as enzymes or receptors. The exact pathways and molecular targets involved vary depending on the context of its use.
Comparison with Similar Compounds
2-Iodo-7H-purine can be compared with other halogenated purines, such as 2-chloro-7H-purine and 2-bromo-7H-purine. While all these compounds share a similar purine core structure, the different halogen atoms confer distinct chemical and biological properties. For example:
2-Chloro-7H-purine: Chlorine is less reactive than iodine, leading to different reactivity patterns in substitution and coupling reactions.
2-Bromo-7H-purine: Bromine has intermediate reactivity between chlorine and iodine, offering a balance between reactivity and stability.
The uniqueness of this compound lies in the high reactivity of the iodine atom, which can facilitate various chemical transformations and enhance biological activity.
Properties
IUPAC Name |
2-iodo-7H-purine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3IN4/c6-5-7-1-3-4(10-5)9-2-8-3/h1-2H,(H,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSCCFXPCOMUCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)I)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3IN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364847 | |
Record name | 2-iodo-7H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10364847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28128-16-7 | |
Record name | 2-Iodo-9H-purine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28128-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-iodo-7H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10364847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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